

analysis of strontium isotopes ($^{87}\text{Sr}/^{86}\text{Sr}$) in strontium carbonate for provenance studies.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strontium carbonate

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A Guide to Strontium Isotope ($^{87}\text{Sr}/^{86}\text{Sr}$) Analysis in Carbonates for Provenance Studies

An objective comparison of analytical techniques and experimental data for researchers, scientists, and drug development professionals.

The analysis of strontium isotope ratios ($^{87}\text{Sr}/^{86}\text{Sr}$) in carbonate materials is a powerful tool for a wide range of provenance studies. From tracing ancient human and animal migration patterns in archaeology to identifying the geographic origin of illicit drugs in forensic science, the unique $^{87}\text{Sr}/^{86}\text{Sr}$ signature imparted by the local geology provides a robust chemical fingerprint.^{[1][2][3][4]} This guide provides a comprehensive comparison of the primary analytical methodologies, complete with experimental protocols and data to aid researchers in selecting the most appropriate technique for their specific needs.

The fundamental principle behind strontium isotope provenancing lies in the radioactive decay of rubidium-87 (^{87}Rb) to strontium-87 (^{87}Sr) over geological time.^{[1][5][6]} The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio in rocks and soils, therefore, varies depending on their age and initial Rb/Sr content.^[1] This isotopic signature is passed through the food web with negligible fractionation, meaning the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio in biological tissues like bone, teeth, and shells directly reflects the geology of the location where an organism lived and foraged.^{[1][7]}

Comparison of Analytical Techniques

The primary instruments used for high-precision $^{87}\text{Sr}/^{86}\text{Sr}$ analysis are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). A more recent development, Triple Quadrupole ICP-MS (ICP-QQQ), offers a simpler and faster alternative for certain applications.

Feature	Thermal Ionization Mass Spectrometry (TIMS)	Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)	Triple Quadrupole ICP-MS (ICP-QQQ)
Precision (RSD)	High (typically <0.002%)[8]	High (typically <0.005%)	Moderate (0.02% - 0.04%)[9]
Accuracy	Excellent, considered the "gold standard"	Excellent, comparable to TIMS	Good, sufficient for many provenance applications[9]
Sample Throughput	Low to moderate	High	Very High[9]
Sample Preparation	Extensive, requires chromatographic separation of Sr from Rb[8][9]	Extensive, often requires chromatographic separation of Sr from Rb[9]	Minimal, can analyze samples without Rb/Sr separation[9]
Cost (Instrument)	High	High	Moderate
Cost (Per Sample)	High	Moderate	Low[9]
Interference	Minimal, no Kr interference[8]	Potential for isobaric interferences (e.g., ^{87}Rb , Kr)[10]	Effective removal of isobaric interferences (e.g., ^{87}Rb) using mass-shift mode[9]
Spatial Resolution	Low (bulk analysis) but can be coupled with micromilling for higher resolution[3][11]	High, when coupled with laser ablation (LA-MC-ICP-MS)[3][10]	Moderate, typically solution-based analysis

Experimental Protocols

Accurate and precise $^{87}\text{Sr}/^{86}\text{Sr}$ analysis is critically dependent on meticulous sample preparation to isolate strontium from the carbonate matrix and remove interfering elements, particularly rubidium (^{87}Rb), which has the same mass as ^{87}Sr .

1. Sample Preparation of Carbonates for TIMS and MC-ICP-MS Analysis

This protocol is a generalized procedure; specific acid concentrations and volumes may need to be optimized based on the sample matrix and strontium concentration.

- **Decontamination:** Physically clean the exterior of the carbonate sample (e.g., bone, shell, or rock) to remove any adhering sediment or contaminants. This can be done using a dental drill or by abrading the surface. For biogenic carbonates, ultrasonic cleaning in ultrapure water is often employed.
- **Powdering:** Grind a portion of the cleaned sample to a fine powder using an agate mortar and pestle.
- **Leaching (Optional but Recommended):** To remove diagenetic or secondary **strontium carbonates**, leach the powder with a weak acid. A common procedure involves treating the sample with 1M ammonium acetate or dilute acetic acid.[\[12\]](#)
- **Dissolution:** Dissolve a precisely weighed amount of the powdered sample (typically containing 1-2 mg of carbonate for 1000-1500 ng of Sr) in a Teflon beaker with a weak acid, such as 2.5 M HCl or 4.5 N HNO₃.[\[13\]](#)[\[14\]](#) Heat the sample gently to ensure complete dissolution.[\[13\]](#)
- **Organic Matter Removal (for Biogenic Carbonates):** If organic matter is present, add a few drops of hydrogen peroxide (H₂O₂) and heat to oxidize the organics.[\[13\]](#)
- **Strontium Separation (Ion Exchange Chromatography):** This is a crucial step to separate strontium from interfering elements like rubidium.
 - Load the dissolved sample onto a pre-cleaned column containing a cation exchange resin (e.g., Sr-spec resin).

- Wash the column with a specific concentration of nitric acid (e.g., 3N HNO₃) to elute matrix elements while retaining strontium.
- Elute the purified strontium fraction from the column using ultrapure water or a very dilute acid.
- Sample Loading (for TIMS): The purified strontium solution is carefully loaded onto a metal filament (e.g., rhenium) and dried. An activator (e.g., tantalum chloride) is often added to enhance ionization.

2. Simplified Sample Preparation for ICP-QQQ Analysis

One of the key advantages of ICP-QQQ is the ability to analyze samples without the need for chromatographic separation of strontium and rubidium.[9]

- Decontamination and Powdering: Follow steps 1 and 2 from the TIMS/MC-ICP-MS protocol.
- Dissolution: Dissolve a weighed amount of the powdered sample in a dilute acid (e.g., nitric acid).
- Dilution: Dilute the dissolved sample to the appropriate concentration for introduction into the ICP-MS.

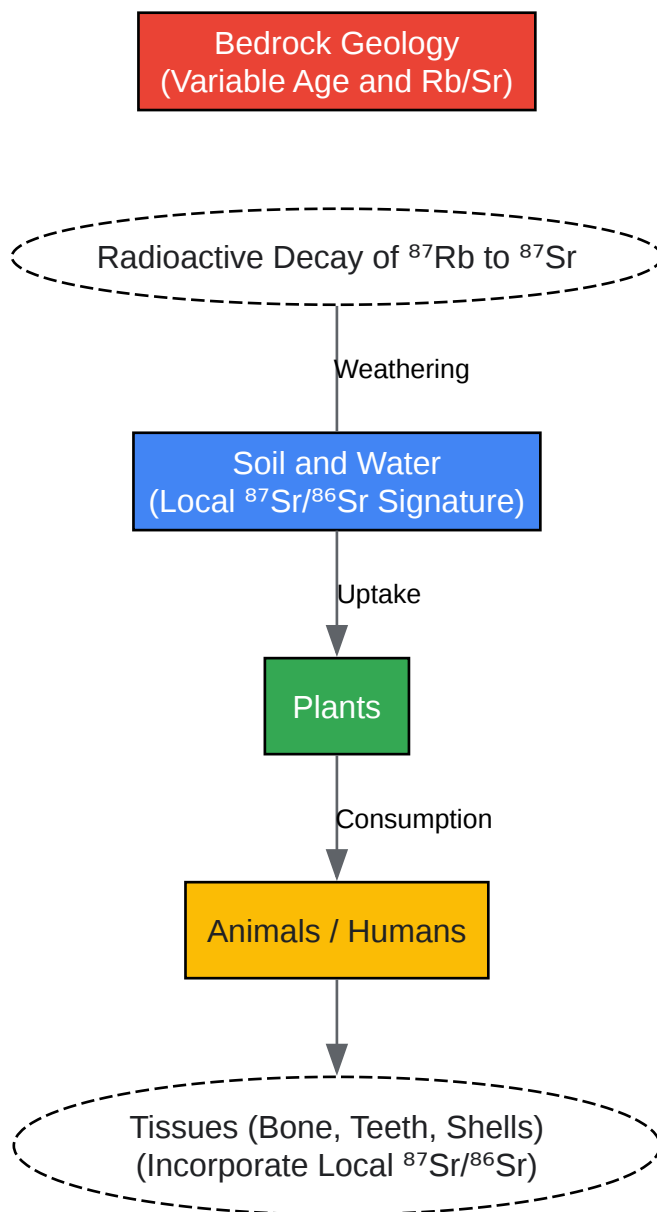
Visualization of Workflows and Principles

Experimental Workflow for Strontium Isotope Provenance Study



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A typical workflow for a strontium isotope provenance study.

Logical Relationship of $^{87}\text{Sr}/^{86}\text{Sr}$ for Provenance[Click to download full resolution via product page](#)

The transfer of the $^{87}\text{Sr}/^{86}\text{Sr}$ signature from geology to biological tissues.

Conclusion

The selection of an analytical technique for $^{87}\text{Sr}/^{86}\text{Sr}$ analysis in carbonates depends on the specific research question, available budget, and desired sample throughput. TIMS remains the benchmark for the highest precision and accuracy, making it ideal for studies requiring the

resolution of very small isotopic differences. MC-ICP-MS offers a good balance of high precision, accuracy, and higher sample throughput, with the added advantage of high spatial resolution when coupled with a laser ablation system. For studies where very high sample throughput is required and slightly lower precision is acceptable, ICP-QQQ presents a cost-effective and rapid analytical solution. Regardless of the instrumentation, careful sample preparation is paramount to obtaining reliable and meaningful data for provenance studies. The continued development of analytical techniques and the expansion of global "isoscape" databases will further enhance the power of strontium isotope analysis in a wide array of scientific disciplines.[5][15]

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- To cite this document: BenchChem. [analysis of strontium isotopes ($87\text{Sr}/86\text{Sr}$) in strontium carbonate for provenance studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167840#analysis-of-strontium-isotopes-87sr-86sr-in-strontium-carbonate-for-provenance-studies]

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